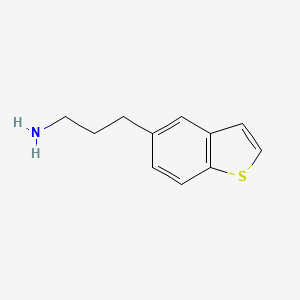
3-(1-Benzothiophen-5-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzothiophen-5-YL)propan-1-amine is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom and a benzene ring fused together. This compound has a molecular formula of C₁₁H₁₃NS and a molecular weight of 191.29 g/mol . Benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and other fields due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophenes involves the aryne reaction with alkynyl sulfides. This method allows for the formation of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction typically involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Industrial Production Methods
Industrial production methods for 3-(1-Benzothiophen-5-YL)propan-1-amine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Benzothiophen-5-YL)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Halogenated and functionalized benzothiophenes.
Aplicaciones Científicas De Investigación
3-(1-Benzothiophen-5-YL)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzothiophen-5-YL)propan-1-amine is not well-documented. benzothiophenes, in general, are known to interact with various molecular targets and pathways, including enzymes, receptors, and ion channels. The specific interactions and pathways would depend on the functional groups present on the benzothiophene ring and the overall structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(1-Benzothiophen-5-YL)propan-1-amine is unique due to its specific substitution pattern on the benzothiophene ring. This substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other benzothiophene derivatives.
Propiedades
Fórmula molecular |
C11H13NS |
|---|---|
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
3-(1-benzothiophen-5-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NS/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-5,7-8H,1-2,6,12H2 |
Clave InChI |
YRGKPSBMMMMWGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CS2)C=C1CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


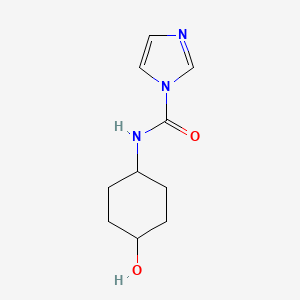
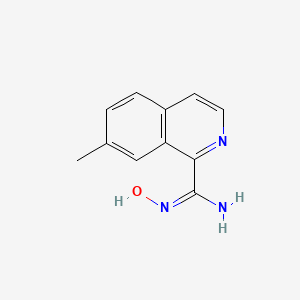

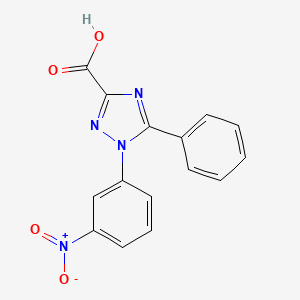
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13179052.png)
![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13179063.png)
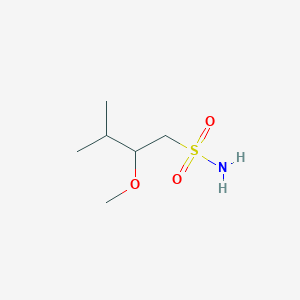
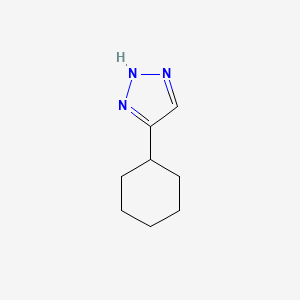

![tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13179076.png)
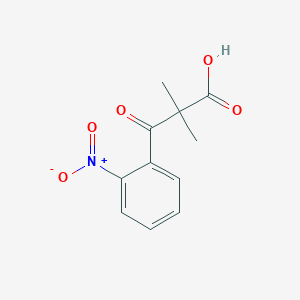

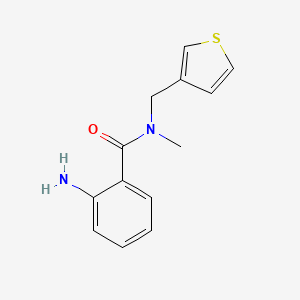
![Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13179124.png)
